molecular formula C15H15NO2S B5357384 N-(3-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

N-(3-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Cat. No. B5357384
M. Wt: 273.4 g/mol
InChI Key: ZGNBXTUZOQIRDE-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide, also known as BHWC-1, is a synthetic compound that has attracted significant attention in recent years due to its potential applications in scientific research. BHWC-1 is a member of the benzothiophene family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is not fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism is that this compound inhibits the activity of certain enzymes involved in cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis. This compound may also act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation and survival, the reduction of inflammation, and the prevention of oxidative damage to cells and tissues. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide for lab experiments is its potent anticancer properties, making it a valuable tool for cancer research. This compound is also relatively easy to synthesize, with a yield of approximately 50%. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on N-(3-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide. One area of interest is the development of more potent analogues of this compound that exhibit even stronger anticancer and anti-inflammatory properties. Another area of interest is the investigation of the mechanism of action of this compound in more detail, with a focus on identifying specific molecular targets and pathways. Finally, there is potential for this compound to be developed as a therapeutic agent for the treatment of cancer and other diseases, which will require further preclinical and clinical studies.

Synthesis Methods

The synthesis of N-(3-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide involves a multi-step process that begins with the reaction of 3-hydroxyacetophenone with 2-aminothiophenol to form 3-(2-aminothiophenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one. This intermediate is then reacted with ethyl chloroacetate to form ethyl 3-(2-aminothiophenyl)-2-(3-hydroxyphenyl)acrylate, which is subsequently hydrolyzed to form this compound. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

N-(3-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has been shown to exhibit a range of biological activities that make it a promising candidate for scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a range of inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

N-(3-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c17-12-6-3-5-11(8-12)16-15(18)14-13-7-2-1-4-10(13)9-19-14/h3,5-6,8-9,17H,1-2,4,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNBXTUZOQIRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(SC=C2C1)C(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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